Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate
Brand Name: Vulcanchem
CAS No.: 204197-28-4
VCID: VC21539677
InChI: InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2/t8-;/m0./s1
SMILES: CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C24H43N3O6
Molecular Weight: 288,3*181,32 g/mole

Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

CAS No.: 204197-28-4

Cat. No.: VC21539677

Molecular Formula: C24H43N3O6

Molecular Weight: 288,3*181,32 g/mole

* For research use only. Not for human or veterinary use.

Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate - 204197-28-4

CAS No. 204197-28-4
Molecular Formula C24H43N3O6
Molecular Weight 288,3*181,32 g/mole
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2/t8-;/m0./s1
Standard InChI Key KRVXFXVPQJBLFE-QRPNPIFTSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
SMILES CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Chemical Identity and Fundamental Characteristics

Basic Chemical Information

Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is classified as a protected L-2,3-diaminopropionic acid derivative. It possesses specific protecting groups that enable selective chemical transformations during peptide synthesis and other applications. The compound's fundamental chemical parameters are outlined in Table 1.

Table 1: Chemical Identity Parameters

ParameterValue
Chemical NameDicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate
CAS Number204197-28-4
Molecular FormulaC24H43N3O6
Molecular Weight469.61 g/mol
IUPAC NameN-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid

The compound is also known by several synonyms in the scientific literature and commercial catalogs, including BOC-DAP(ALOC)-OH DCHA and N-Boc-N'-allyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylammonium salt .

Structural Analysis

The structural composition of this compound incorporates several key functional components:

  • A diaminopropionic acid (Dap) core with (S)-stereochemistry at the α-carbon

  • A tert-butoxycarbonyl (Boc) protecting group on the α-amino position

  • An allyloxycarbonyl (Aloc) protecting group on the β-amino position

  • A dicyclohexylammonium (DCHA) counterion, forming a salt with the carboxylic acid

The presence of these protecting groups is strategically important for peptide synthesis applications, as they allow selective deprotection and controlled reactivity during sequential synthetic steps.

Physicochemical Properties

The physicochemical characteristics of Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate influence its behavior in various chemical environments and biological systems. Key properties include:

Table 2: Physicochemical Properties

PropertyValueSignificance
Polar Surface Area (PSA)125.99000Indicates moderate membrane permeability
LogP5.29060Suggests significant lipophilicity
Physical StateSolidTypical for amino acid derivatives
SolubilitySoluble in organic solventsFacilitates use in organic synthesis

The compound's relatively high LogP value of 5.29060 indicates substantial lipophilicity, which affects its solubility profile and potential interactions with biological membranes .

Chemical Identification Methods

Spectral and Analytical Identification

Scientific identification of Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate typically employs various spectroscopic and analytical techniques. Standard identification parameters include:

Table 3: Chemical Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2/t8-;/m0./s1
Standard InChIKeyKRVXFXVPQJBLFE-QRPNPIFTSA-N
Canonical SMILESCC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

These identifiers provide unique digital representations of the compound's structure, enabling unambiguous identification in chemical databases and literature.

Applications in Research and Development

Role in Peptide Synthesis

Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate serves primarily as a building block in peptide synthesis. The orthogonal protection strategy (using both Boc and Aloc groups) allows for selective deprotection and sequential peptide elongation.

The compound's utility in peptide synthesis stems from several key features:

  • The (S)-stereochemistry preserves the natural L-configuration found in most biological peptides

  • The Boc protection on the α-amino group is stable to basic conditions but removable under acidic conditions

  • The Aloc protection on the β-amino group offers orthogonal deprotection options, typically using palladium catalysts

These properties make the compound particularly valuable for synthesizing peptides containing modified side chains or branched structures .

Comparison with Related Compounds

Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate belongs to a family of protected amino acid derivatives used in peptide synthesis. A closely related compound is Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate (CAS: 327156-92-3), which differs only in having an additional methylene group in its side chain .

Table 4: Comparison with Related Compounds

CompoundCAS NumberKey DifferenceApplication Differences
Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate204197-28-4Diaminopropionic acid backboneUsed for introducing shorter side chains in peptides
Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate327156-92-3Diaminobutyric acid backboneUsed for introducing longer side chains in peptides

These compounds are part of the broader toolbox of protected amino acid derivatives that enable sophisticated peptide synthesis strategies .

Research Context and Recent Developments

Use in Side-Chain Modified Polypeptides

Recent research in side-chain modified polypeptides has employed compounds similar to Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate. The allyloxycarbonyl (Aloc) protecting group, in particular, has been utilized in various approaches to modify amino acid side chains in polypeptide synthesis.

Supplier InformationDetails
Product NumbersVarious (e.g., A017140, VC21539677)
Typical GradeResearch grade (≥99% purity)
Regulatory StatusFor research use only; not for human or veterinary applications
Common Package SizesMilligram to gram quantities

Quality control specifications typically include HPLC purity assessment, optical rotation measurements, and spectroscopic verification of structure .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator